ethyl N-benzoylethanehydrazonate
Description
Ethyl N-benzoylethanehydrazonate is a hydrazone derivative characterized by a benzoyl group (C₆H₅CO-) linked to an ethanehydrazonate moiety, with an ethyl ester substituent. This compound is structurally related to acylhydrazones, which are widely studied for their applications in medicinal chemistry, coordination chemistry, and organic synthesis. Its synthesis typically involves the condensation of a benzoyl hydrazide with an aldehyde or ketone, followed by esterification .
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
ethyl N-benzoylethanehydrazonate |
InChI |
InChI=1S/C11H14N2O2/c1-3-15-9(2)12-13-11(14)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,13,14) |
InChI Key |
WWNPSYIBHQQMKU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=NNC(=O)C1=CC=CC=C1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
N'-(Substituted Benzylidene)-4-(5-Methyl-1H-Benzimidazol-2-yl)Benzohydrazide Derivatives
Structural Similarities :
- Both compounds feature a benzoyl hydrazide backbone.
- Substituted benzaldehyde derivatives are used in their synthesis, enabling tunable electronic and steric properties.
Key Differences :
1-(2-(5-Amino-4H-1,2,4-Triazol-3-yl)Phenyl)-2-Phenylethanone
Structural Similarities :
- Both compounds derive from hydrazine hydrate reactions.
- Aromatic substituents (benzoyl or phenyl groups) influence electronic properties.
Key Differences :
Table 2: Reactivity and Spectral Data Comparison
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